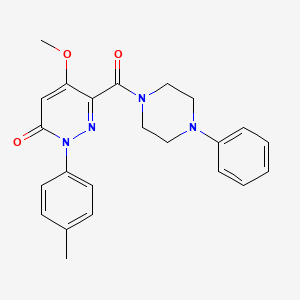

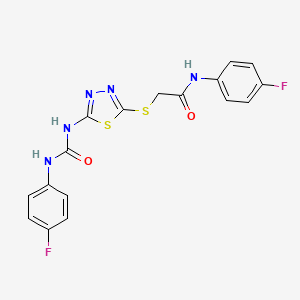

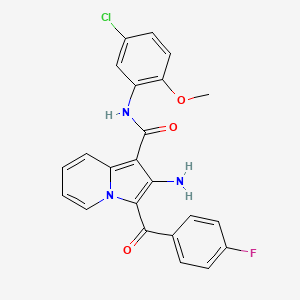

![molecular formula C9H7N5O B2460186 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 180904-95-4](/img/structure/B2460186.png)

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

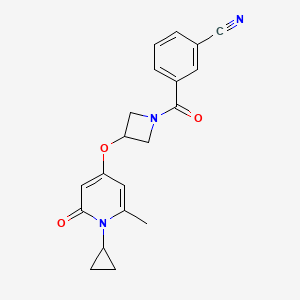

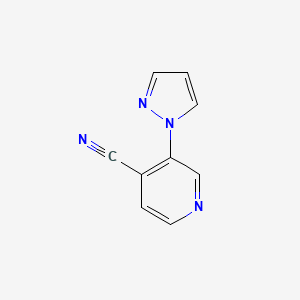

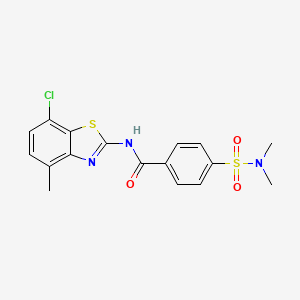

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound. It is a derivative of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one . This compound is part of a class of molecules that are being studied for their potential applications in medicinal chemistry .

Synthesis Analysis

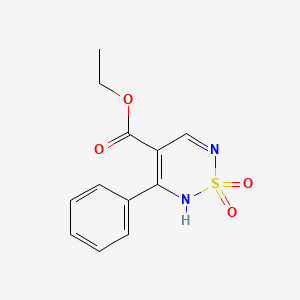

The synthesis of this compound and its derivatives involves complex organic reactions. One approach involves the use of 4,6-dichloropyrimidine-5-carbaldehyde in condensation reactions, followed by cyclization . Another method involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a fused pyrimidine ring, which is a common feature in many kinase inhibitor scaffolds . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound can undergo various chemical reactions, including condensation and cyclization . These reactions can lead to the formation of new compounds with potential applications in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Information about its molecular weight and other properties can be obtained from databases such as the NIST Chemistry WebBook .Applications De Recherche Scientifique

Anticancer Properties

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines. Notably:

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in organic chemistry. Researchers use it to build more complex molecules. For instance:

Mécanisme D'action

Target of Action

The primary target of 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one interacts with CDK2, inhibiting its activity . The compound fits into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction inhibits the kinase activity of CDK2, preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 disrupts the normal progression of the cell cycle . This affects the downstream biochemical pathways involved in DNA replication and cell division, leading to cell cycle arrest . The specific impact on these pathways can vary depending on the cell type and the cellular context.

Pharmacokinetics

These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .

Result of Action

The result of the action of 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is significant inhibition of cell growth . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .

Orientations Futures

The future research directions for this compound could involve further exploration of its potential applications in medicinal chemistry. This could include studies to better understand its mechanism of action, as well as the development of new synthesis methods to produce it and its derivatives more efficiently .

Propriétés

IUPAC Name |

11-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-13-4-2-7-6(9(13)15)5-11-8-1-3-12-14(7)8/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEOAOKAUGAPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)

![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)

![3-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2460117.png)

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)

![2-Methyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2460122.png)

![3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460123.png)